N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide
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Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.38. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Agents
A novel series of compounds, including thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, were synthesized for potential application as antitumor and antibacterial agents. These compounds, through various synthetic steps, demonstrated in vitro activity against multiple human tumor cell lines (e.g., liver cancer HepG-2, colon cancer HT-29, lung cancer NCI-H460) and showed higher activity compared to standard drugs in some cases. Moreover, certain derivatives exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as dual-purpose therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Evaluation of Novel Heterocyclic Compounds
In another study, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was used to synthesize pyran, pyridine, and pyridazine derivatives, aiming at the development of new antibacterial agents. These newly synthesized compounds were evaluated for their antibacterial activity, showing promise against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticonvulsant Agents
A study focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety as potential anticonvulsant agents. The evaluation of these compounds revealed that several synthesized derivatives offered protection against picrotoxin-induced convulsion, showcasing the potential of such compounds in the development of new anticonvulsant medications (Farag et al., 2012).
Herbicide Development
Research into the synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide aimed at discovering new compounds with high herbicidal activity and faster degradation rate in soil. The study found that the new compound exhibited similar in vivo post-emergent herbicidal activity to known herbicides against broad-leaf weeds, with good safety to crops such as rice, maize, and wheat, demonstrating its potential as a new herbicide candidate (Chen et al., 2009).
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-19(17,12-2-1-5-18-12)15-7-10-6-11(9-3-4-9)14-8-13-10/h1-2,5-6,8-9,15H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKOLPBINAVTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.